molecular formula C4H10N2O2 B11722866 N'-hydroxy-2-methoxypropanimidamide

N'-hydroxy-2-methoxypropanimidamide

Cat. No.: B11722866
M. Wt: 118.13 g/mol
InChI Key: UGLCZPYLTOBSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-methoxypropanimidamide is an organic compound with the molecular formula C4H10N2O2. It is a relatively new compound in the field of organic chemistry and has garnered interest due to its potential applications in various scientific domains. The compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a propanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-2-methoxypropanimidamide can be synthesized through several methods. One common approach involves the reaction of N-acetyl-N’-hydroxypropanimidamide with iodomethane under basic conditions, followed by structural transformation to yield the target compound . Another method involves the use of hydroxylamine hydrochloride and phthalic anhydride in isopropanol, followed by the addition of triethylamine and subsequent reaction at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-methoxypropanimidamide are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-methoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N’-hydroxy-2-methoxypropanimidamide exerts its effects involves the interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Flavin-dependent N-hydroxylating enzymes play a significant role in the compound’s activity, facilitating the formation of N-O bonds and subsequent functionalization .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxyphthalimide
  • N-hydroxysuccinimide
  • N-hydroxy-2-methylpropanimidamide

Uniqueness

N’-hydroxy-2-methoxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N'-hydroxy-2-methoxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLCZPYLTOBSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.